Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Overview
Description
“Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” is a chemical compound with the molecular formula C12H21NOSi . It is also known by other names such as “3- (tert-Butyldimethylsilyloxy)aniline” and "3- [tert-butyl (dimethyl)silyl]oxyaniline" .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” can be represented by its InChI string: “InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,13H2,1-5H3” and its Canonical SMILES string: "CC©©Si©OC1=CC=CC(=C1)N" .Chemical Reactions Analysis
“Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” is an intermediate used in the synthesis of Nor Neostigmine-d6 (N824402), which is labeled Norneostigmine (N824400). Norneostigmine is a degradation product of Neostigmine (N390010) bromide .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” include a molecular weight of 223.39 g/mol . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Serinal Derivative Synthesis
1,1,-Dimethylethyl (S)- or (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, a derivative of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, serves as a crucial intermediate in the synthesis of various serinal derivatives. These derivatives have applications in the synthesis of complex organic molecules (Garner & Park, 2003).
Divalent Sulfur Protection
Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, is used in the preparation of 4‐Methylbenzenesulfonothioic Acid, S‐[[[(1,1‐Dimethylethyl)‐Dimethylsilyl]oxy]methyl] Ester. This compound plays a pivotal role in the protection of divalent sulfur in organic synthesis, ensuring stability and reactivity of sulfur-containing compounds (Wang & Clive, 2014).
Antimicrobial Polymers
Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, is a novel monomer used in the synthesis of intrinsic antimicrobial polymers. These polymers exhibit high antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, making them highly desirable in critical fields like food technology, medicine, and ventilation technology, where migration or leaching of active molecules is a concern (Brodkorb et al., 2015).
Antifungal Agents
(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives, synthesized from Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, have been characterized as potent antifungal agents, especially against strains like Candida albicans, Candida tropicalis, and Aspergillus niger (Malhotra et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZVPWIDTDAKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558795 | |
Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
CAS RN |
121942-75-4 | |
Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(tert-butyldimethylsilyl)oxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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